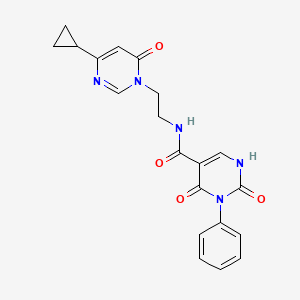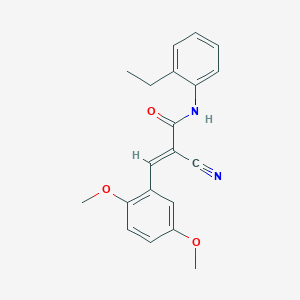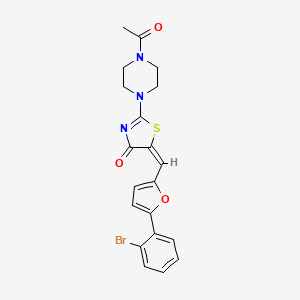![molecular formula C19H17N3O3 B2816672 4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one CAS No. 1170197-84-8](/img/structure/B2816672.png)
4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom, and two nitrogen atoms . It also contains a methoxyphenyl group, which is a phenyl ring with a methoxy (-OCH3) substituent, and a phenylpyrrolidin-2-one group, which is a pyrrolidin-2-one ring attached to a phenyl ring.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-oxadiazole ring is a planar, aromatic ring, which could participate in pi stacking interactions with the phenyl rings . The methoxy group could potentially participate in hydrogen bonding interactions .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the reaction conditions and the other reactants present. The oxadiazole ring is generally quite stable, but could potentially be reduced or hydrolyzed under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups. Generally, compounds containing oxadiazole rings are planar and often exhibit good thermal and chemical stability .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : The compound can be synthesized through multi-step processes involving the formation of hydrazone, cyclization to oxadiazole, and treatment with hydrazine hydrate (Taha et al., 2014).
Biological and Pharmacological Activities
- Antimicrobial and Antioxidant Activities : Schiff base indole derivatives bearing 1,3,4-oxadiazole have shown excellent antibacterial, radical scavenging, and antifungal activities. Specific compounds have demonstrated potent effects against certain strains of Mycobacterium tuberculosis and tumor cell lines (Verma et al., 2019).
- Anticancer Properties : Novel derivatives containing 1,3,4-oxadiazole have been evaluated for their anticancer activities against various human cancer cell lines, showing promising results (Yakantham et al., 2019).
Materials Science Applications
- Polymer-Drug Conjugates : A conjugate based on poly(N-vinylpyrrolidone-co-maleic anhydride) with 2-amino-5-(4-methoxy-phenyl)-1,3,4-oxadiazole has been developed. This conjugate demonstrates potential in biomedical applications, particularly drug delivery (Damaceanu et al., 2012).
Crystal Structure Analysis
- Molecular and Crystal Structure : The compound's derivatives have been studied for their crystal structures, which are key for understanding their properties and potential applications in different fields (Kumara et al., 2017).
Corrosion Inhibition
- Corrosion Inhibition : Derivatives of 1,3,4-oxadiazole, like 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, have been studied for their potential as corrosion inhibitors for mild steel in sulfuric acid medium, indicating their application in material science and engineering (Bouklah et al., 2006).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-24-16-10-6-5-9-15(16)19-20-18(21-25-19)13-11-17(23)22(12-13)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGILOUKYMQOOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NO2)C3CC(=O)N(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N,4-Trimethyl-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2816593.png)

![3-[(2-Nitrophenyl)amino]-3-phenylpropanoic acid](/img/structure/B2816596.png)
![3-(3-Bromophenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2816597.png)


![Methyl 2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2816601.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-nitrophenyl)acetamide](/img/structure/B2816606.png)
![2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(m-tolyl)piperazin-1-yl)ethanone](/img/structure/B2816608.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2816610.png)

![Methyl 2-{[2-(4-morpholinoanilino)-2-oxoethyl]sulfanyl}benzenecarboxylate](/img/structure/B2816612.png)